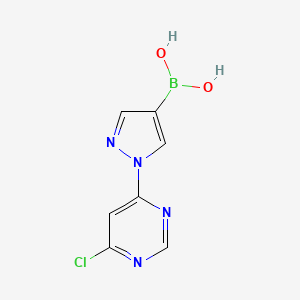

(1-(6-Chloropyrimidin-4-yl)-1H-pyrazol-4-yl)boronic acid

Übersicht

Beschreibung

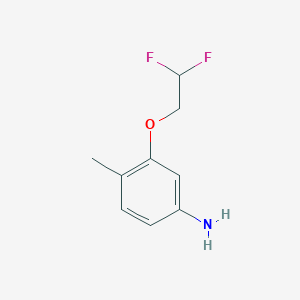

“(1-(6-Chloropyrimidin-4-yl)-1H-pyrazol-4-yl)boronic acid” is a boronic acid derivative with the molecular formula C7H6BClN4O2 . It has a molecular weight of 224.41 g/mol . This compound has gained significant attention in scientific research.

Molecular Structure Analysis

The molecular structure of this compound consists of a pyrimidine ring and a pyrazole ring attached to a boronic acid group . The exact structure can be found in various chemical databases .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 224.41 g/mol and a molecular formula of C7H6BClN4O2 . More detailed physical and chemical properties were not found in the search results.Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry: Potential Therapeutic Applications

1-(6-Chloropyrimidin-4-yl)pyrazole-4-boronic acid: is a compound of interest in medicinal chemistry due to its boronic acid moiety, which can interact with various biomolecules. It has potential applications in the development of new therapeutic agents. For instance, boronic acids are known to inhibit serine proteases, which are involved in many physiological processes, including digestion, immune response, and blood coagulation . This compound could be explored for its inhibitory activity against these enzymes, potentially leading to new treatments for related disorders.

Agriculture: Crop Protection and Growth Regulation

In agriculture, boronic acids have been studied for their role in plant growth and protection. 1-(6-Chloropyrimidin-4-yl)pyrazole-4-boronic acid could be investigated for its efficacy in enhancing crop resistance to pathogens or in regulating plant growth. Its pyrazole ring, often found in herbicides, suggests that it may have applications in weed control, contributing to higher crop yields .

Material Science: Polymer Synthesis and Modification

The boronic acid group in 1-(6-Chloropyrimidin-4-yl)pyrazole-4-boronic acid is reactive towards diols, forming stable cyclic boronate esters. This property is useful in material science for the synthesis and modification of polymers. The compound could be used to introduce functional groups into polymers, which can impart desired properties such as increased strength, flexibility, or chemical resistance .

Industrial Chemistry: Catalysts and Chemical Synthesis

In industrial chemistry, boronic acids are utilized as catalysts in various chemical reactions, including the Suzuki-Miyaura cross-coupling, which is widely used to form carbon-carbon bonds in the synthesis of pharmaceuticals, agrochemicals, and organic materials1-(6-Chloropyrimidin-4-yl)pyrazole-4-boronic acid could serve as a catalyst or reagent in such reactions, aiding in the efficient production of complex molecules .

Environmental Science: Sensing and Detection

Boronic acids can form complexes with saccharides and other diols, which is a property that can be exploited in environmental science for the detection of sugars and other substances in water sources1-(6-Chloropyrimidin-4-yl)pyrazole-4-boronic acid could be part of a sensor array for monitoring environmental pollutants or nutrients, contributing to water quality control and ecosystem management .

Analytical Chemistry: Chromatography and Separation Techniques

The ability of boronic acids to reversibly bind to diols also finds applications in analytical chemistry, particularly in chromatography1-(6-Chloropyrimidin-4-yl)pyrazole-4-boronic acid could be used as an affinity ligand in chromatographic columns to separate and purify biomolecules such as glycoproteins and other diol-containing compounds .

Biochemistry Research: Enzyme Inhibition Studies

Boronic acids are known to act as transition-state analog inhibitors for enzymes like proteases and peptidases. Research involving 1-(6-Chloropyrimidin-4-yl)pyrazole-4-boronic acid could focus on its potential to inhibit enzymes that interact with the pyrimidine or pyrazole moieties, providing insights into enzyme mechanisms and aiding in drug discovery efforts .

Eigenschaften

IUPAC Name |

[1-(6-chloropyrimidin-4-yl)pyrazol-4-yl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BClN4O2/c9-6-1-7(11-4-10-6)13-3-5(2-12-13)8(14)15/h1-4,14-15H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FINXKFQNFLSJBL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CN(N=C1)C2=CC(=NC=N2)Cl)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BClN4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40674401 | |

| Record name | [1-(6-Chloropyrimidin-4-yl)-1H-pyrazol-4-yl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40674401 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.41 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1-(6-Chloropyrimidin-4-yl)-1H-pyrazol-4-yl)boronic acid | |

CAS RN |

1072945-81-3 | |

| Record name | B-[1-(6-Chloro-4-pyrimidinyl)-1H-pyrazol-4-yl]boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1072945-81-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [1-(6-Chloropyrimidin-4-yl)-1H-pyrazol-4-yl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40674401 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

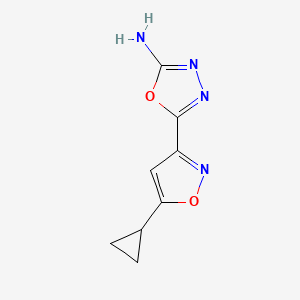

Q1: How does (1-(6-chloropyrimidin-4-yl)-1H-pyrazol-4-yl)boronic acid interact with AmpC β-lactamase?

A: The research paper you provided, "AmpC beta-lactamase in complex with [1-(6-chloropyrimidin-4-yl)-1H-pyrazol-4-yl] boronic acid" [], focuses on determining the crystal structure of AmpC β-lactamase complexed with the aforementioned compound. While the abstract doesn't provide details on the interaction mechanism, the title suggests that (1-(6-chloropyrimidin-4-yl)-1H-pyrazol-4-yl)boronic acid forms a complex with AmpC β-lactamase. This likely indicates its potential as an inhibitor of this enzyme, which is a significant target in addressing antibiotic resistance. Further research and a full-text analysis of the paper are necessary to elucidate the specific interactions and their implications.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(3-Methyl-2-butenyl)oxy]piperidine hydrochloride](/img/structure/B1421024.png)

![[4-Methoxy-3-(prop-2-yn-1-yloxy)phenyl]methanamine hydrochloride](/img/structure/B1421029.png)

![4-[5-(trifluoromethyl)-1H-1,2,3-triazol-1-yl]aniline](/img/structure/B1421030.png)

![2-chloro-N-[5-(2,2,2-trifluoroethyl)-1,3,4-oxadiazol-2-yl]acetamide](/img/structure/B1421033.png)

![[2-(Pyridin-2-ylamino)-1,3-thiazol-4-yl]acetic acid](/img/structure/B1421034.png)

![1-[2-(Dimethylamino)ethyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B1421035.png)

![1-[2-(Methoxycarbonyl)-4-nitrophenyl]-3-azetanecarboxylic acid](/img/structure/B1421039.png)

![2-(4-{[(Dimethylamino)carbonyl]amino}phenyl)-acetic acid](/img/structure/B1421042.png)

![(5-Methylfuro[2,3-b]pyridin-2-yl)methanol](/img/structure/B1421045.png)